molecular formula C14H13ClO2 B6370519 3-(2-Chloro-4-ethoxyphenyl)phenol CAS No. 1262002-24-3

3-(2-Chloro-4-ethoxyphenyl)phenol

Cat. No.: B6370519
CAS No.: 1262002-24-3
M. Wt: 248.70 g/mol
InChI Key: CURJAHOXAXAWLN-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-ethoxyphenyl)phenol is an aromatic compound with the molecular formula C14H13ClO2 It features a phenol group substituted with a 2-chloro-4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-ethoxyphenyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chloro-4-ethoxyphenol with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-ethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

3-(2-Chloro-4-ethoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-methoxyphenyl)phenol
  • 3-(2-Chloro-4-fluorophenyl)phenol
  • 3-(2-Chloro-4-methylphenyl)phenol

Uniqueness

3-(2-Chloro-4-ethoxyphenyl)phenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets .

Properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-17-12-6-7-13(14(15)9-12)10-4-3-5-11(16)8-10/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURJAHOXAXAWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683598
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-24-3
Record name [1,1′-Biphenyl]-3-ol, 2′-chloro-4′-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262002-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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